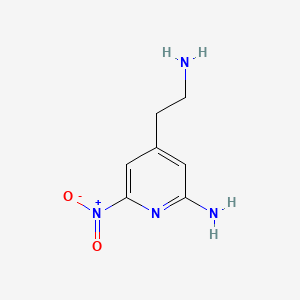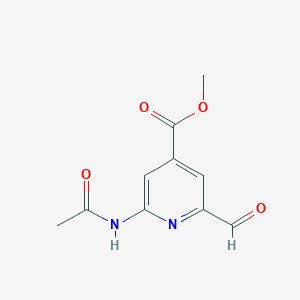
3-Hydroxy-4-(methylsulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(methylsulfonamido)benzoic acid is an aromatic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and sulfonamido groups in its structure makes it a versatile compound with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(methylsulfonamido)benzoic acid typically involves the introduction of the hydroxyl and methylsulfonamido groups onto a benzoic acid backbone. One common method involves the sulfonation of 3-hydroxybenzoic acid followed by the introduction of the methylsulfonamido group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, advanced catalytic systems, and efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-(methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamido group can enhance the compound’s solubility and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybenzoic acid: Lacks the sulfonamido group, making it less versatile in certain applications.
4-Hydroxybenzoic acid: Similar structure but different positioning of the hydroxyl group.
3,5-Dihydroxybenzoic acid: Contains an additional hydroxyl group, leading to different chemical properties.
Uniqueness
3-Hydroxy-4-(methylsulfonamido)benzoic acid is unique due to the presence of both hydroxyl and methylsulfonamido groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9NO5S |
|---|---|
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
3-hydroxy-4-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-6-3-2-5(8(11)12)4-7(6)10/h2-4,9-10H,1H3,(H,11,12) |
Clé InChI |
UPHULZRROCUECB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


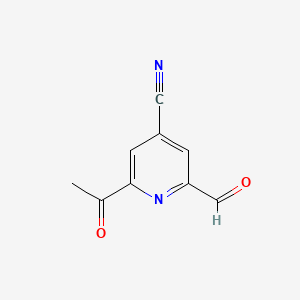

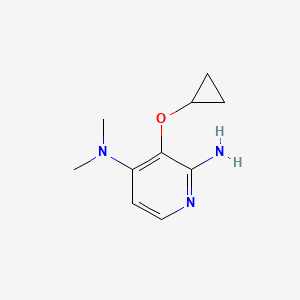
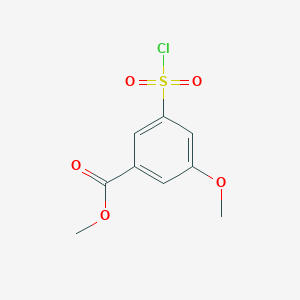


![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)

